molecular formula C9H8ClN3 B3033514 1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole CAS No. 1038975-25-5

1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole

Cat. No.: B3033514
CAS No.: 1038975-25-5
M. Wt: 193.63 g/mol
InChI Key: BRDPHGWNETYLJG-UHFFFAOYSA-N
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Description

1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a chloromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(chloromethyl)benzylamine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide, and the process may be catalyzed by acids or bases to facilitate the cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The triazole ring can be involved in redox reactions, where it can be oxidized or reduced under specific conditions.

    Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, typically under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the triazole ring.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted triazoles, while oxidation reactions can produce oxidized triazole derivatives.

Scientific Research Applications

1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, such as polymers and coordination complexes, due to its ability to form stable structures.

    Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.

Comparison with Similar Compounds

1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:

    1-(2-(Bromomethyl)phenyl)-1H-1,2,4-triazole: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    1-(2-(Methyl)phenyl)-1H-1,2,4-triazole: Lacks the halogen substituent, which can influence its chemical properties and interactions with biological targets.

    1-(2-(Chloromethyl)phenyl)-1H-1,2,3-triazole: Different triazole ring structure, which can result in distinct chemical and biological behaviors.

Properties

IUPAC Name

1-[2-(chloromethyl)phenyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-5-8-3-1-2-4-9(8)13-7-11-6-12-13/h1-4,6-7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDPHGWNETYLJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCl)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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